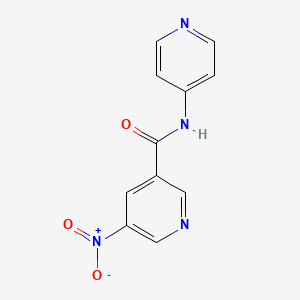
5-Nitro-N-(pyridin-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- is a compound belonging to the class of pyridinecarboxamides It is characterized by the presence of a nitro group at the 5-position and a pyridinyl group at the N-position of the carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- typically involves the nitration of pyridinecarboxamide derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-Pyridinecarboxamide, 5-amino-N-4-pyridinyl-.
Substitution: Formation of various substituted pyridinecarboxamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pyridinyl group can enhance the binding affinity to specific targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarboxamide, 5-nitro-N-3-pyridinyl-
- 3-Pyridinecarboxamide, 5-nitro-N-2-pyridinyl-
- 3-Pyridinecarboxamide, 4-nitro-N-4-pyridinyl-
Uniqueness
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and pyridinyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
60524-34-7 |
|---|---|
Fórmula molecular |
C11H8N4O3 |
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
5-nitro-N-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H8N4O3/c16-11(14-9-1-3-12-4-2-9)8-5-10(15(17)18)7-13-6-8/h1-7H,(H,12,14,16) |
Clave InChI |
SVHXSMILZWYSKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)
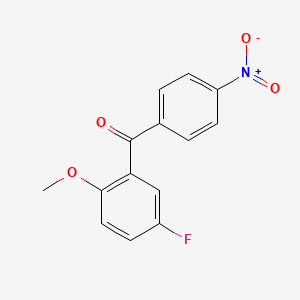
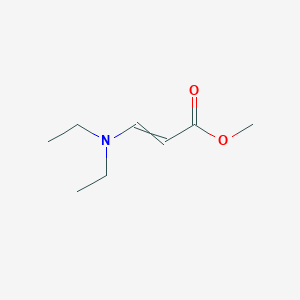
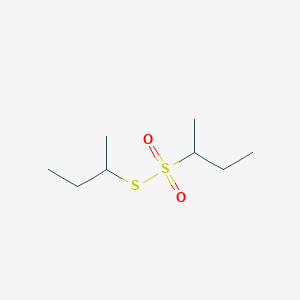
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
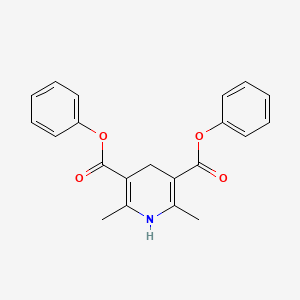
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
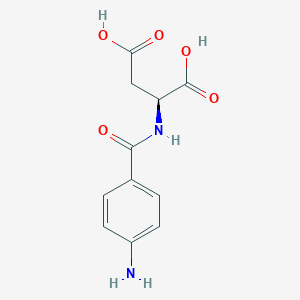


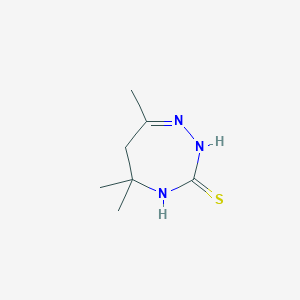
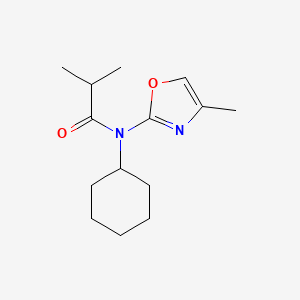
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
